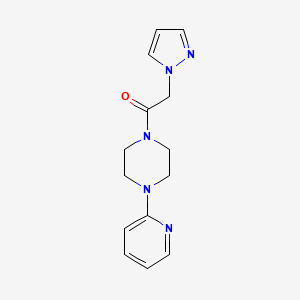

2-(1H-pyrazol-1-yl)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-pyrazol-1-yl-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O/c20-14(12-19-7-3-6-16-19)18-10-8-17(9-11-18)13-4-1-2-5-15-13/h1-7H,8-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCGFACZGZXOABC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=N2)C(=O)CN3C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-pyrazol-1-yl)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring, followed by the introduction of the piperazine and pyridine rings through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost-effectiveness, and environmental considerations. Industrial production also emphasizes the optimization of reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(1H-pyrazol-1-yl)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds containing pyrazole and piperazine moieties exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have been synthesized and evaluated for their antibacterial and antifungal activities. In one study, a series of novel pyrazolo[1,5-a]pyrimidine derivatives were reported to show promising antimicrobial effects against various bacterial strains, suggesting that similar derivatives like 2-(1H-pyrazol-1-yl)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone could also possess comparable activities .

Antitumor Properties

The compound's structural components, particularly the piperazine and pyrazole rings, have been associated with anticancer activity. Research has shown that certain pyrazole derivatives exhibit cytotoxic effects against human cancer cell lines such as MCF-7 and HCT-116. These findings suggest that this compound may also be investigated for its potential as an antitumor agent .

Synthetic Methodologies

Synthesis Techniques

The synthesis of this compound can be achieved through various synthetic pathways. A common approach involves the reaction of piperazine with pyrazole derivatives under controlled conditions to yield the target compound. Recent advancements in synthetic methodologies, including microwave-assisted synthesis and multicomponent reactions, have improved yield and efficiency in producing such heterocyclic compounds .

Structure Activity Relationship (SAR)

Understanding the structure–activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Modifications at various positions on the pyrazole and piperazine rings can significantly influence the compound's pharmacological properties. For example, substituents on the pyridine ring can enhance binding affinity to biological targets, potentially increasing efficacy against pathogens or cancer cells .

Potential Applications in Drug Development

Given its promising biological activities, this compound could serve as a lead compound in drug development programs targeting infectious diseases or cancer. The ongoing research into similar compounds suggests a pathway for developing new therapeutics based on this structure.

Mechanism of Action

The mechanism of action of 2-(1H-pyrazol-1-yl)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound shares core structural motifs with several derivatives reported in the literature. Below is a comparative analysis:

Key Observations :

- Heterocyclic Core : The target compound’s pyrazole ring distinguishes it from tetrazole or indole-based analogs. Pyrazoles often enhance metabolic stability compared to tetrazoles, which may improve pharmacokinetics .

- Biological Implications : The indole-sulfonyl derivative (3f) exhibits 5-HT6 antagonism, while the benzhydrylpiperazine analog may target CNS receptors. The target compound’s pyrazole could modulate selectivity toward other GPCRs or kinases.

Physicochemical and Pharmacokinetic Properties

- Molecular Weight : The target compound (~350–370 g/mol) falls within the "drug-like" range, comparable to 3f (479.53 g/mol) and benzhydrylpiperazine derivatives .

Biological Activity

The compound 2-(1H-pyrazol-1-yl)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone is a synthetic derivative that has garnered attention for its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The molecular formula of the compound is , and it features a pyrazole ring and a piperazine moiety linked through an ethanone group. The structural representation is crucial for understanding its interaction with biological targets.

Research indicates that compounds containing pyrazole and piperazine structures often exhibit diverse biological activities. The mechanisms through which This compound exerts its effects include:

- Serotonin Reuptake Inhibition : Similar compounds have shown significant inhibition of serotonin reuptake, suggesting potential antidepressant properties .

- CCR1 Antagonism : The compound may act as a CCR1 antagonist, which could have implications in inflammatory and autoimmune diseases .

Biological Activity Overview

1. Antidepressant Activity

A study evaluated several derivatives similar to the target compound for their ability to inhibit serotonin reuptake. The most promising derivatives demonstrated stability in human liver microsomes and favorable pharmacokinetic profiles. These findings suggest that modifications to the pyrazole-piperazine structure can enhance antidepressant efficacy .

2. Inflammatory Response Modulation

Research on CCR1 antagonists has shown that compounds with similar structures can effectively modulate inflammatory responses in preclinical models. The specific binding affinity and selectivity of This compound to CCR1 were confirmed through receptor binding assays, which revealed an IC50 value in the nanomolar range .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 2-(1H-pyrazol-1-yl)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone, and how do reaction conditions impact yield and purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions between pyrazole and piperazine derivatives. For example, chloro-substituted intermediates (e.g., 2-chloro-1-(4-phenylpiperazin-1-yl)ethanone) can react with pyrazole under basic conditions . Solvent choice (e.g., DMF or ethanol), temperature (reflux vs. ambient), and catalysts (e.g., potassium carbonate) critically influence reaction kinetics and byproduct formation. Optimization studies suggest that anhydrous conditions and inert atmospheres improve yields by minimizing hydrolysis of sensitive intermediates .

Q. How should researchers approach structural characterization using NMR and X-ray crystallography to resolve discrepancies in data?

- Methodological Answer :

- NMR : Assign peaks using 2D experiments (e.g., HSQC, HMBC) to distinguish between pyrazole C-H protons (δ 7.5–8.5 ppm) and piperazine N-CH2 groups (δ 2.5–3.5 ppm). Dynamic effects from hydrogen bonding or tautomerism may cause unexpected shifts .

- X-ray Crystallography : Use SHELX software for refinement, particularly for resolving disorder in flexible piperazine rings. Compare experimental bond lengths/angles with density functional theory (DFT) calculations to validate geometry . Contradictions between NMR and crystallographic data often arise from crystal packing effects, which can be analyzed via Cambridge Structural Database (CSD) surveys .

Advanced Research Questions

Q. What strategies mitigate side reactions during the coupling of pyrazole and piperazine moieties?

- Methodological Answer :

- Protecting Groups : Temporarily protect the pyrazole N-H group using SEM (2-(trimethylsilyl)ethoxymethyl) to prevent unwanted alkylation .

- Catalysis : Palladium-based catalysts (e.g., Pd/C) enhance regioselectivity in cross-coupling reactions, particularly for aryl piperazine derivatives .

- Byproduct Analysis : Monitor reactions via LC-MS to detect intermediates like N-oxide derivatives, which form under oxidative conditions (e.g., m-CPBA) .

Q. How does the electronic environment of the pyridinylpiperazine subunit influence the compound’s stability under varying pH and temperature?

- Methodological Answer :

- pH Stability : The pyridine ring’s basicity (pKa ~5.5) makes the compound prone to protonation in acidic media, leading to solubility changes. Accelerated stability studies (40°C/75% RH) show degradation via hydrolysis of the ethanone linker, detectable via HPLC .

- Thermal Stability : Differential scanning calorimetry (DSC) reveals a melting point ~180°C with decomposition above 250°C. Storage at –20°C in desiccated amber vials is recommended to prevent photodegradation .

Q. Which computational models best predict the compound’s binding affinity to histamine or serotonin receptors?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Glide to model interactions with histamine H1/H4 receptors. Key residues (e.g., Asp³.32 in H1) form hydrogen bonds with the pyridinyl nitrogen .

- MD Simulations : Run 100-ns molecular dynamics simulations in GROMACS to assess stability of the ligand-receptor complex. Focus on piperazine flexibility and its impact on binding pocket occupancy .

Data Contradiction Analysis

Q. How can conflicting reactivity data (e.g., nitro group reduction vs. oxidation) be reconciled in derivatives of this compound?

- Methodological Answer :

- Redox Studies : Cyclic voltammetry (CV) identifies the nitro group’s reduction potential (–0.8 V vs. Ag/AgCl), which varies with substituents on the pyrazole ring. Competing pathways (e.g., nitro → amine vs. nitroso) depend on reducing agents (e.g., LiAlH4 vs. catalytic hydrogenation) .

- Kinetic Control : Lower temperatures favor amine formation, while higher temperatures promote over-reduction to hydroxylamines. Monitor intermediates via in situ IR spectroscopy .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.